molecular formula C28H28Cl2O10 B14214896 Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate CAS No. 537048-85-4

Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate

Cat. No.: B14214896
CAS No.: 537048-85-4
M. Wt: 595.4 g/mol
InChI Key: SFROXUNKTBWUEG-UHFFFAOYSA-N
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Description

Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is a chemical compound with the molecular formula C24H24Cl2O8. It is known for its unique structure, which includes two acetyloxycarbonyl groups and a decanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate typically involves the esterification of decanedioic acid with 2-acetyloxycarbonyl-4-chlorophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using advanced techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxycarbonyl groups play a crucial role in these interactions, facilitating the binding process. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-acetyloxycarbonyl-4-bromophenyl) decanedioate
  • Bis(2-acetyloxycarbonyl-4-fluorophenyl) decanedioate
  • Bis(2-acetyloxycarbonyl-4-methylphenyl) decanedioate

Uniqueness

Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties include increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for versatile applications in various fields of research.

Properties

CAS No.

537048-85-4

Molecular Formula

C28H28Cl2O10

Molecular Weight

595.4 g/mol

IUPAC Name

bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate

InChI

InChI=1S/C28H28Cl2O10/c1-17(31)37-27(35)21-15-19(29)11-13-23(21)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-14-12-20(30)16-22(24)28(36)38-18(2)32/h11-16H,3-10H2,1-2H3

InChI Key

SFROXUNKTBWUEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)OC(=O)C

Origin of Product

United States

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